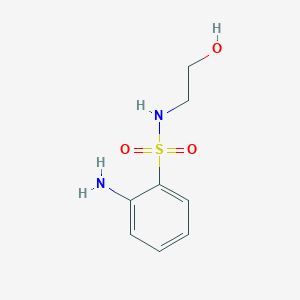

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Overview

Description

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is currently unknown

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Result of Action

Sulfonamides typically inhibit bacterial growth by preventing the synthesis of folic acid, an essential component of bacterial dna .

Biochemical Analysis

Biochemical Properties

It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This suggests that 2-amino-N-(2-hydroxyethyl)benzenesulfonamide may interact with this enzyme and potentially others.

Molecular Mechanism

Given its structural similarity to other benzenesulfonamide derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reduction of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. One common method includes dissolving N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in methanol and adding 10% palladium on activated carbon (Pd/C) as a catalyst. The reaction mixture is then placed under an atmosphere of hydrogen and stirred vigorously overnight. The product is obtained by filtering the reaction mixture through celite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be synthesized through the reduction of its nitro precursor.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups onto the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-amino-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with different functional groups attached to the benzene ring.

4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Contains additional hydroxyethyl groups, which may affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

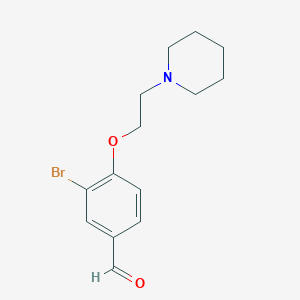

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)